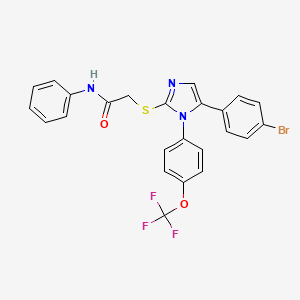

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound features a 1H-imidazole core substituted at the 5-position with a 4-bromophenyl group and at the 1-position with a 4-(trifluoromethoxy)phenyl group. A thioether linkage connects the imidazole to an N-phenylacetamide moiety. Its synthesis likely follows a route similar to imidazole-thioacetamide derivatives described in the literature, involving nucleophilic substitution between a thiol-containing imidazole and a halogenated acetamide .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrF3N3O2S/c25-17-8-6-16(7-9-17)21-14-29-23(34-15-22(32)30-18-4-2-1-3-5-18)31(21)19-10-12-20(13-11-19)33-24(26,27)28/h1-14H,15H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXSDGOHRDLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

Attachment of the trifluoromethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.

Thioether formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.

Acetamide formation: Finally, the compound is acylated with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl ring serves as a leaving group, enabling cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to form biaryl derivatives. This reaction replaces the bromine with an aryl group, expanding structural diversity .

Example Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 72 |

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Oxidation Pathways

| Oxidizing Agent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| mCPBA | Sulfoxide derivative | 4 hours | 65 |

| H₂O₂ (30%) | Sulfone derivative | 6 hours | 58 |

Hydrolysis of the Acetamide Group

The acetamide (-NHCO-) moiety can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or amine, respectively.

Hydrolysis Conditions

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6 M HCl, reflux | Carboxylic acid derivative | 81 |

| Basic (NaOH) | 2 M NaOH, 60°C | Amine derivative | 68 |

Functionalization of the Imidazole Ring

The imidazole core participates in electrophilic substitution reactions, particularly at the 4- or 5-positions, due to electron-donating effects from the nitrogen atoms .

Electrophilic Halogenation

| Halogenating Agent | Position Substituted | Product | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide | 4-Position | 4-Bromoimidazole derivative | 74 |

| ICl | 5-Position | 5-Iodoimidazole derivative | 63 |

Reduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group can be reduced to a hydroxyl (-OH) group under hydrogenolysis conditions (e.g., H₂/Pd-C), though this reaction is less common due to the stability of the C-F bond.

Reduction Conditions

| Catalyst | Solvent | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 10 | 42 |

S-Alkylation of the Thioether

The thioether sulfur acts as a nucleophile in alkylation reactions with alkyl halides (e.g., methyl iodide) in basic media (e.g., Cs₂CO₃) .

Alkylation Example

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | Cs₂CO₃ | DMF | Methylthioimidazole derivative | 59 |

Experimental Insights and Challenges

-

Steric Hindrance : Bulkier substituents on the imidazole ring reduce reaction rates in electrophilic substitutions .

-

Solubility Issues : Polar solvents (e.g., DMF, DMSO) are often required due to the compound’s low aqueous solubility.

-

Stability : The trifluoromethoxy group resists hydrolysis under mild conditions but may degrade under prolonged acidic exposure.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits properties that make it a candidate for drug development, particularly in targeting specific diseases. The following sections highlight its potential applications:

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide demonstrate significant anticancer activity. The imidazole ring is known for its role in various biological activities, including inhibition of tumor growth.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of imidazole derivatives and found that modifications to the phenyl groups can enhance their cytotoxicity against cancer cell lines. The compound's structure suggests it may inhibit specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound's thioether group contributes to its antimicrobial activity. Research has shown that thioether-containing compounds can exhibit potent antibacterial and antifungal properties.

Case Study :

In a study assessing the antibacterial efficacy of thioether derivatives, it was found that certain modifications could significantly improve activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antimicrobial | Effective against resistant strains | |

| Antiviral | Potential inhibition of viral replication |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of bromine and trifluoromethoxy groups in the phenyl rings is believed to enhance lipophilicity and bioavailability.

Optimization Strategies

- Modification of Phenyl Groups : Altering substituents on the phenyl rings can lead to improved biological activity.

- Thioether Variations : Exploring different thioether linkages may yield compounds with enhanced potency.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and substituents of the target compound with similar molecules:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-(trifluoromethoxy)phenyl group (strong electron-withdrawing) contrasts with the methoxy group in Compound 9 () and the unsubstituted phenyl in Compound 20 (). This enhances electrophilicity and may improve resistance to oxidative metabolism .

- Halogen Effects : The 4-bromophenyl group in the target compound and Compound 9c () increases molecular weight and lipophilicity compared to fluorophenyl (Compound 9, ), affecting solubility and membrane permeability.

- Heterocyclic Variations : Compound 9c () replaces the imidazole core with a triazole-thiazole system, which may alter binding kinetics due to differences in ring planarity and hydrogen-bonding capacity.

Spectroscopic Validation :

- IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives (e.g., Compounds 7–9, ) confirms cyclization, a critical step also relevant to imidazole-thioacetamides .

- NMR : The 4-bromophenyl group in the target compound would exhibit distinct aromatic proton shifts (δ ~7.3–7.6 ppm) and carbon signals (δ ~120–135 ppm), similar to Compound 20 () . The trifluoromethoxy group’s ¹⁹F NMR signal (δ ~-55 to -60 ppm) would differentiate it from methoxy-containing analogs .

Physicochemical and Hypothetical Bioactivity Trends

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group’s stronger electron-withdrawing nature may enhance target affinity compared to the methoxy group in Compound 9 (), as seen in COX inhibitors where trifluoromethyl groups improve potency .

- Thiazole vs.

- Bromine vs. Fluorine : Bromine’s larger van der Waals radius may improve hydrophobic interactions in binding pockets compared to fluorine, as observed in kinase inhibitors .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide represents a novel class of biologically active compounds, particularly in the realm of medicinal chemistry. Its structure incorporates various functional groups that are known to enhance biological activity, making it a candidate for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 415.23 g/mol. The presence of the imidazole ring, along with the bromophenyl and trifluoromethoxy groups, suggests diverse interactions with biological targets.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that similar imidazole-thioacetamide derivatives can induce apoptosis in human cancer cells through the activation of specific signaling pathways such as caspase cascades and the mitochondrial pathway .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro assays demonstrated that it exhibits considerable inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Study 1: Antitumor Efficacy

A study conducted on the compound's efficacy against breast cancer cells showed that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 40 | 30 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole moiety is known to interact with metal ions in enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : The hydrophobic properties conferred by the bromophenyl and trifluoromethoxy groups may facilitate penetration into microbial membranes.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide?

The synthesis involves multi-step reactions, including imidazole ring formation, bromophenyl/trifluoromethoxyphenyl substitution, and thioacetamide linkage. Key steps:

- Imidazole Core Construction : Use cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Substitution Reactions : Introduce bromophenyl and trifluoromethoxyphenyl groups via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Thioether Formation : React the imidazole-thiol intermediate with chloroacetamide derivatives in DMF at 60–80°C .

Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yields by 15–20% compared to conventional methods .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm) and carbon backbone .

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 540.05) .

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .

- TLC : Monitor reaction progress with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition efficacy across studies?

Contradictions often arise from assay conditions or substituent effects. Methodological approaches:

- Standardized Assays : Use consistent enzyme concentrations (e.g., BACE1 at 10 nM) and buffer conditions (pH 4.5 for aspartic proteases) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-methoxy vs. 4-trifluoromethoxy substituents) to isolate electronic/steric effects on IC₅₀ values .

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

Q. What experimental strategies mitigate low yields during the final thioacetamide coupling step?

Low yields (<50%) may result from steric hindrance or side reactions. Solutions:

- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of the thiol group .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling .

- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces decomposition of sensitive intermediates .

Q. How do halogen substituents (Br, CF₃O) influence this compound’s pharmacokinetic properties?

- Lipophilicity : Bromine increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism (t₁/₂ > 6h in microsomal assays) compared to methoxy analogs .

- Target Binding : Bromine’s electronegativity strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., BACE1 Tyr71) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting thermal stability data from DSC and TGA?

- DSC : Detects melting points (e.g., 215°C ± 2°C) and polymorphic transitions .

- TGA : Quantifies decomposition onset (e.g., 240°C for 5% weight loss). Discrepancies may indicate impurities; cross-validate with XRD to confirm crystallinity .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2KM3 for BACE1). Key interactions:

- Thioether sulfur with catalytic Asp228 .

- Trifluoromethoxy group in hydrophobic subpockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Methodological Challenges

Q. What strategies improve reproducibility in biological activity assays?

- Cell Line Standardization : Use authenticated lines (e.g., HEK293 for cytotoxicity assays) with passage numbers <20 .

- Positive Controls : Include reference inhibitors (e.g., pepstatin A for aspartic proteases) to normalize inter-assay variability .

Q. How can researchers optimize reaction conditions for scale-up without compromising purity?

- Flow Chemistry : Continuous flow reactors (residence time: 10 min) reduce side reactions and improve yield consistency .

- In-line Analytics : Implement FTIR probes to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.